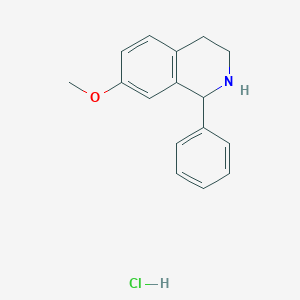

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at position 7 and a phenyl substituent at position 1 of the isoquinoline scaffold. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol (CAS: 63768-20-7) . This compound is synthetically accessible via methods such as cyclization of phenethylamine precursors and subsequent functionalization, often involving protective groups like benzyloxy moieties for regioselective methoxy introduction . THIQ derivatives are pharmacologically significant due to their structural similarity to neurotransmitters like dopamine, enabling interactions with central nervous system (CNS) receptors .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

275.77 g/mol |

IUPAC Name |

7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17NO.ClH/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13;/h2-8,11,16-17H,9-10H2,1H3;1H |

InChI Key |

KTQDLYRINOSJCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical approach to constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction, which is known for its efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles . The use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is common in these reactions .

Chemical Reactions Analysis

Sulfonation Reactions

This compound undergoes sulfonation under controlled conditions to introduce sulfonyl groups. A key example involves reaction with sulfuryl chloride (SO₂Cl₂):

| Reagents/Conditions | Temperature | Yield | Product | Source |

|---|---|---|---|---|

| SO₂Cl₂, Et₃N, CHCl₃ | -40°C → 5°C | 62% | 7-Methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride |

This reaction proceeds via electrophilic substitution at the nitrogen atom, forming a sulfonamide derivative after workup. The low temperature minimizes side reactions, while triethylamine acts as a base to neutralize HCl byproducts .

Alkylation Reactions

The secondary amine group in the tetrahydroisoquinoline framework participates in alkylation. One example uses 2-chloro-N-(3,3-diphenyl-propyl)-acetamide:

Tetrabutylammonium iodide (TBAI) facilitates nucleophilic substitution by acting as a phase-transfer catalyst. The moderate yield suggests competing side reactions, likely due to steric hindrance from the phenyl groups .

Formylation and Cyclization Reactions

The compound participates in formylation under Friedel-Crafts-like conditions:

BF₃·Et₂O acts as a Lewis acid to activate the formylating agent. The phenylsulfanyl group is introduced via subsequent sulfur nucleophile addition, demonstrating the compound’s versatility in multi-step syntheses .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution. Key reactivity includes:

-

Nitration : Preferentially occurs at the para position relative to the methoxy group.

-

Halogenation : Bromine or chlorine can be introduced under mild acidic conditions.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, though this is less common than the SO₂Cl₂ method.

Hydrogenation and Reduction

While not directly documented for this compound, structural analogs (e.g., 7-methoxy-1,2,3,4-tetrahydroisoquinoline) undergo:

-

Catalytic hydrogenation : Reduces the tetrahydroisoquinoline ring to a decahydro derivative using H₂/Pd-C .

-

LiAlH₄ reduction : Converts carbonyl precursors to secondary amines, as seen in the compound’s synthesis .

Stability Under Reaction Conditions

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strongly basic media due to deprotonation of the amine group.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -40°C to 25°C | Higher yields at lower temps |

| Solvent | CHCl₃, CH₃CN, Et₂O | Polar aprotic solvents preferred |

| Catalyst | TBAI, BF₃·Et₂O | Critical for regioselectivity |

Scientific Research Applications

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with a variety of applications, existing as a white to yellow crystalline material . It is soluble in organic solvents like methanol, ethanol, acetone, and chloroform, but relatively insoluble in water . The acid-addition salts are crystalline solids, soluble in water, methanol, and ethanol, but not in non-polar organic solvents .

Key Properties:

Applications:

While the search results do not detail specific applications of this compound, they do provide some context:

- Antifertility and Hypocholesteremic Agents: Substituted 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which include the compound of interest, have been noted for their potential use as antifertility and hypocholesteremic agents .

- Synthesis: this compound can be created through chemical processes such as reducing 1-phenyl-7-methoxy-3,4-dihydroisoquinoline with sodium borohydride .

- Machine Learning in Materials Research: Machine learning is being used to predict material properties . Though not specific to this compound, it highlights the use of computational methods in materials science .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase (MAO) enzymes, thereby increasing the levels of neurotransmitters in the brain . Additionally, it can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected THIQ Derivatives

Key Observations:

Substituent Position and Electronic Effects: Methoxy groups at positions 6 and 7 (e.g., 6,7-dimethoxy derivatives) enhance electron density, improving interactions with aromatic residues in receptor pockets .

Biological Activity :

- The 1-phenyl group in the target compound may confer selectivity for dopaminergic receptors over adrenergic systems compared to 1-methyl analogs .

- 6,7-Diethoxy derivatives exhibit prolonged half-lives due to reduced oxidative metabolism of ethoxy groups .

Physicochemical Properties :

- 1,1-Dimethyl substitution increases steric bulk, reducing aqueous solubility but enhancing membrane permeability .

- Halogenation (e.g., 7-fluoro) lowers pKa, influencing ionization state and blood-brain barrier penetration .

Case Study: Neurotoxic Analogues

MPTP selectively destroys dopaminergic neurons via its metabolite MPP+, highlighting the critical role of substituent positioning in toxicity. Unlike MPTP, 7-methoxy-1-phenyl-THIQ lacks the pyridine ring and tetrahydropyridine backbone, mitigating neurotoxic risks .

Biological Activity

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (MTHIQ) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₈ClNO

- Molecular Weight : 275.77 g/mol

- CAS Number : 33761-67-0

Pharmacological Profile

MTHIQ has been studied for various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential antitumor activity.

Neuroprotective Effects

Research indicates that MTHIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:

- Inhibit oxidative stress and apoptosis in neuronal cells.

- Enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Anti-inflammatory Activity

MTHIQ has demonstrated significant anti-inflammatory effects in vitro and in vivo. Key findings include:

- Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures.

- Amelioration of symptoms in animal models of inflammatory diseases .

Antitumor Activity

Preliminary studies suggest that MTHIQ may possess antitumor properties. In vitro assays have shown:

- Induction of apoptosis in cancer cell lines.

- Inhibition of cell proliferation through modulation of cell cycle regulators .

The mechanisms underlying the biological activities of MTHIQ are not fully elucidated but appear to involve:

- Modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

- Interaction with various signaling pathways related to inflammation and cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of MTHIQ:

- Neuroprotection Study : A study conducted on rat models demonstrated that MTHIQ administration resulted in significant improvements in cognitive function following induced oxidative stress. The compound was able to reduce markers of neuronal damage by up to 50% compared to controls .

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, MTHIQ treatment led to a 40% decrease in cytokine production, suggesting a potent anti-inflammatory effect .

- Antitumor Evaluation : In vitro studies using human breast cancer cell lines showed that MTHIQ inhibited cell growth by 60% at a concentration of 20 µM after 48 hours of treatment. This effect was attributed to apoptosis induction as evidenced by increased caspase activity .

Summary Table of Biological Activities

Q & A

Q. Methodological Guidance

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data (e.g., CCDC deposition for the hydrochloride salt).

- NMR Analysis : Assign proton environments via 2D COSY and NOESY, focusing on methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

How does the hydrochloride salt form impact solubility and stability in pharmacological studies?

Basic Research Focus

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies in buffer solutions (pH 1–9) show degradation <5% over 24 hours at 4°C. For long-term storage, lyophilization under inert gas (N₂) at –20°C is recommended to prevent hydrolysis of the methoxy group .

What strategies are effective in optimizing diastereoselective synthesis of this compound?

Advanced Research Focus

Diastereoselectivity can be controlled via:

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclization, achieving up to 90% enantiomeric excess (ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while non-polar solvents (e.g., toluene) stabilize cis-forms.

- Temperature Modulation : Lower temperatures (–20°C) enhance kinetic control, favoring the thermodynamically less stable isomer .

How should researchers validate analytical methods for this compound under ICH guidelines?

Regulatory & Advanced Focus

Follow ICH Q2(R1) for method validation:

- Linearity : Establish over 50–150% of the target concentration (R² > 0.999).

- Accuracy : Spike recovery (98–102%) using USP reference standards.

- Precision : ≤2% RSD for intraday and interday variability .

- Robustness : Test minor changes in mobile phase (±5% acetonitrile) and column temperature (±2°C) .

What are the key considerations for designing in vivo studies with this compound?

Q. Advanced Research Focus

- Dosage Formulation : Use saline or 5% DMSO/saline for intravenous administration; monitor for hemolysis.

- Pharmacokinetics : Assess plasma half-life (t₁/₂) via LC-MS/MS, noting rapid renal clearance due to the hydrophilic hydrochloride moiety.

- Metabolite Profiling : Identify phase I metabolites (e.g., O-demethylation products) using liver microsomal assays .

How can computational modeling aid in predicting the compound’s target interactions?

Q. Methodological Guidance

- Docking Studies : Use AutoDock Vina with protein targets (e.g., monoamine oxidase-A) to predict binding affinities (ΔG < –8 kcal/mol).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex.

- QSAR Models : Corolate substituent effects (e.g., methoxy position) with inhibitory activity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.